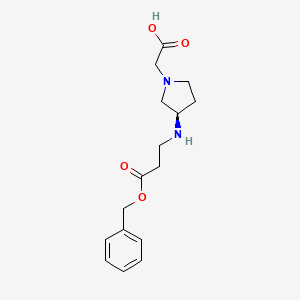
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine is an organic compound that belongs to the class of amines It is characterized by the presence of a piperidine ring substituted with four methyl groups and a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine typically involves the reaction of 2,2,6,6-tetramethylpiperidine with pyridine derivatives under specific conditions. One common method includes the use of N-methylation reactions, where the piperidine derivative is reacted with methylating agents such as methyl iodide or dimethyl sulfate . The reaction is usually carried out in the presence of a base like sodium hydride or potassium carbonate to facilitate the methylation process .
Industrial Production Methods
Industrial production of this compound may involve continuous-flow synthesis techniques to ensure high yield and purity. This method allows for better control over reaction parameters and scalability . The use of automated systems and reactors can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperidine ring is substituted with different functional groups.
Common Reagents and Conditions
Oxidation: Oxone, hydrogen peroxide
Reduction: Lithium aluminum hydride, sodium borohydride
Substitution: Alkyl halides, acyl chlorides
Major Products Formed
Oxidation: Hydroxylamines, nitroxides
Reduction: Secondary amines
Substitution: Various substituted piperidine derivatives
Scientific Research Applications
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine has several scientific research applications:
Mechanism of Action
The mechanism of action of N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a radical scavenger, neutralizing free radicals and preventing oxidative damage . It may also interact with specific pathways involved in cellular signaling and metabolism, contributing to its biological effects .
Comparison with Similar Compounds
Similar Compounds
2,2,6,6-Tetramethylpiperidine: A related compound with similar structural features but lacking the pyridine ring.
N-(2,2,6,6-Tetramethylpiperidin-4-yl)methacrylamide: Another derivative used in polymer synthesis.
Uniqueness
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine is unique due to the presence of both the piperidine and pyridine rings, which confer distinct chemical properties and reactivity. This dual-ring structure allows for versatile applications in various fields, making it a valuable compound for research and industrial use .
Properties
Molecular Formula |
C15H25N3 |
|---|---|
Molecular Weight |
247.38 g/mol |
IUPAC Name |
N-methyl-N-(2,2,6,6-tetramethylpiperidin-4-yl)pyridin-2-amine |
InChI |
InChI=1S/C15H25N3/c1-14(2)10-12(11-15(3,4)17-14)18(5)13-8-6-7-9-16-13/h6-9,12,17H,10-11H2,1-5H3 |
InChI Key |
XYXMIACGJDHONJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1(CC(CC(N1)(C)C)N(C)C2=CC=CC=N2)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


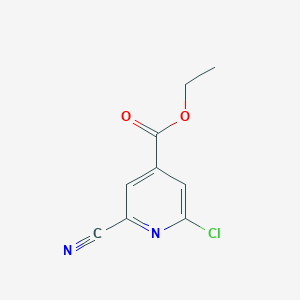
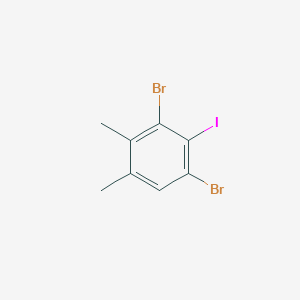
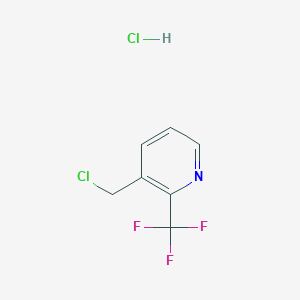

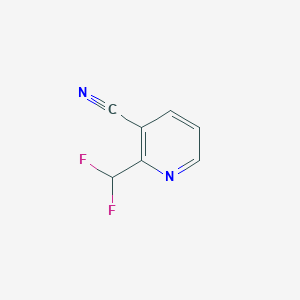
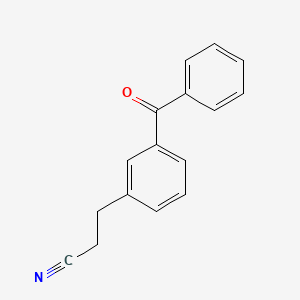
![1-Azabicyclo[3.1.0]hexane-6-carboxylic acid](/img/structure/B12999445.png)
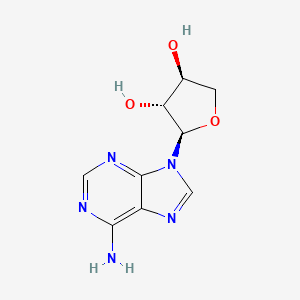
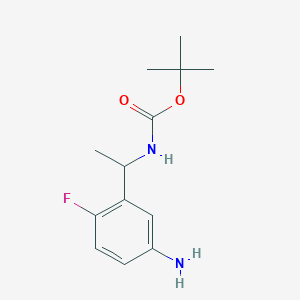
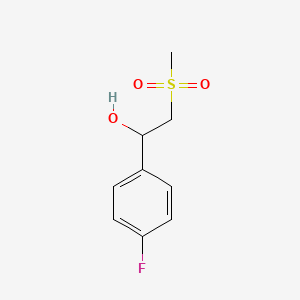


![1-(3,5-Dimethylphenyl)-1H-pyrazolo[3,4-d]pyrimidine-4-thiol](/img/structure/B12999486.png)
